

In-depth Technical Guide: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate*

Cat. No.: *B116772*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral synthetic building block crucial in the field of medicinal chemistry. Its morpholine core is a privileged scaffold in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The presence of a Boc-protected amine and a primary amine on the morpholine ring allows for sequential and site-selective modifications, making it a versatile intermediate in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its application in the synthesis of targeted therapeutics.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate**.

Property	Value	Reference
Chemical Name	tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate	
CAS Number	140645-53-0 (Racemate)	[1]
	879403-42-6 ((S)-enantiomer)	
	1174913-80-4 ((R)-enantiomer)	
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	[2] [3]
Molecular Weight	216.28 g/mol	[1]
Appearance	White crystalline solid	[2]
Solubility	Soluble in organic solvents such as dimethylformamide and dichloromethane.	[2]

Synthesis and Experimental Protocols

The synthesis of **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate** is a multi-step process that can be initiated from commercially available starting materials. A common and effective route involves the synthesis of the key intermediate, **tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate**, followed by the conversion of the hydroxyl group to the desired aminomethyl functionality.

Synthesis of **tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate**

This intermediate is synthesized from (4-benzylmorpholin-2-yl)methanol through a two-step process of debenzylation followed by Boc protection.

Experimental Protocol:

- Debenzylation: To a solution of (4-benzylmorpholin-2-yl)methanol (1.00 g, 4.82 mmol) in methanol (50 mL), add ammonium formate (3.04 g, 48.2 mmol) and 10% palladium on activated charcoal (500 mg).
 - Stir the reaction mixture at room temperature for 4 hours.
- Upon completion, filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.
- Boc Protection: Dissolve the resulting residue in acetonitrile (20 mL) and cool the solution in an ice bath.
 - Sequentially add di-tert-butyl dicarbonate (1.58 g, 7.23 mmol) and triethylamine (1.35 mL, 9.64 mmol).
 - Stir the reaction mixture at room temperature for 3 hours.
 - Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
 - Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5:1 to 1:1) to yield tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil (907 mg, 87% yield).

Conversion to Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

The hydroxyl group of the intermediate is converted to the primary amine via a two-step process involving mesylation and subsequent reaction with an azide, followed by reduction.

Experimental Protocol:

- Mesylation: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine, followed by the

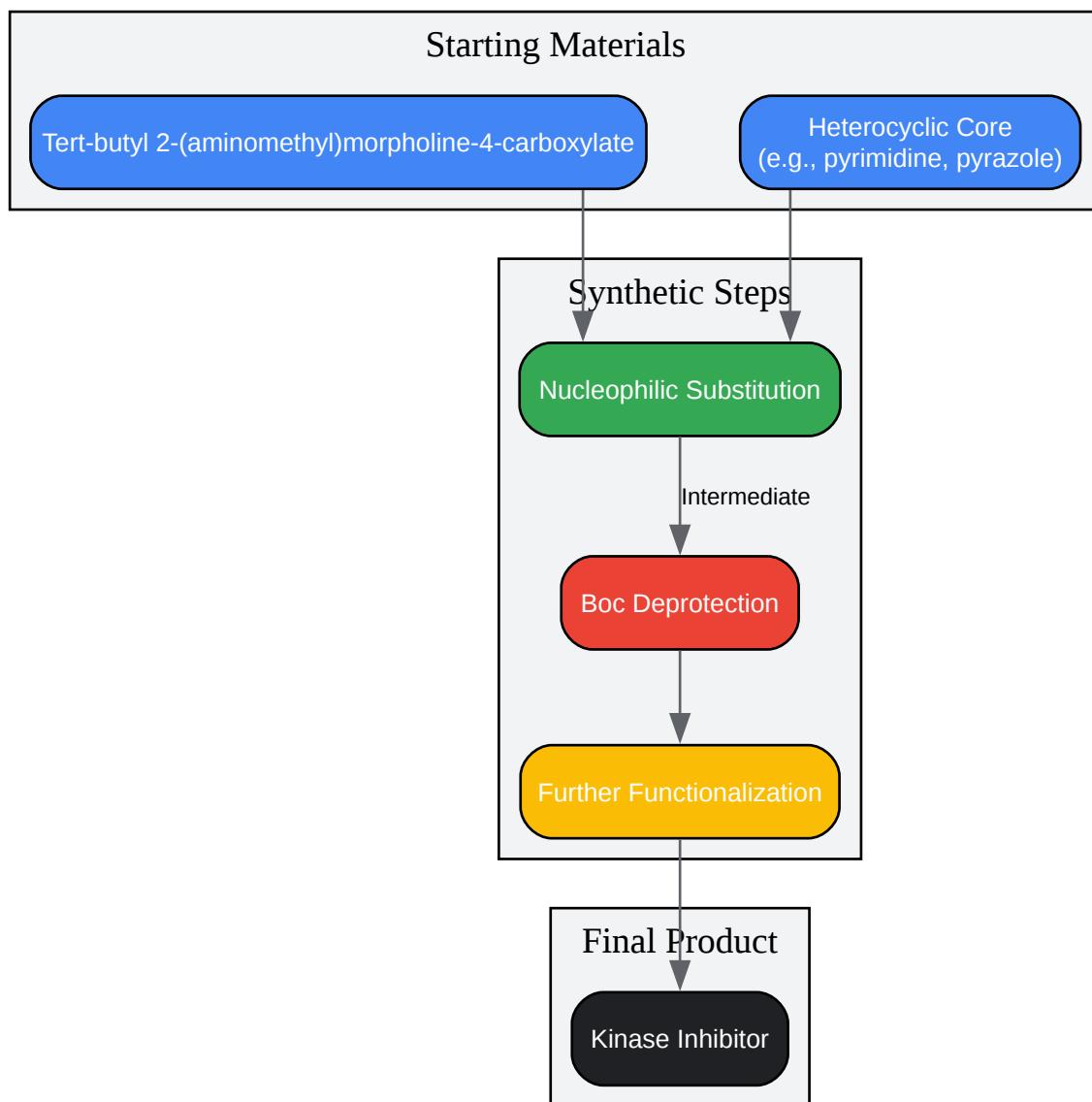
dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C until completion.

- Azide Displacement: To the reaction mixture, add sodium azide and a suitable solvent such as dimethylformamide. Heat the mixture to facilitate the SN2 reaction, replacing the mesylate with the azide group.
- Reduction: Reduce the resulting azide intermediate to the primary amine. A common method is hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Alternatively, reduction can be achieved using triphenylphosphine followed by hydrolysis (Staudinger reduction).
- After the reaction is complete, work up the mixture by removing the catalyst and solvent, followed by purification, typically by column chromatography, to yield the final product, **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate**.

Spectroscopic Data

The structure of the final compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. While a specific spectrum for the final product is not readily available in the cited literature, representative spectral data for the morpholine core and the Boc-protecting group are well-established.

Data Type	Expected Chemical Shifts (ppm)
¹ H NMR	The protons on the morpholine ring typically appear in the range of 2.5-4.0 ppm. The aminomethyl protons would be expected around 2.7-3.0 ppm. The nine protons of the tert-butyl group of the Boc protector will show a characteristic singlet at approximately 1.4-1.5 ppm.
¹³ C NMR	The carbons of the morpholine ring generally resonate between 40-70 ppm. The aminomethyl carbon would be expected in the range of 40-50 ppm. The quaternary carbon and the methyl carbons of the Boc group typically appear around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate is expected around 155 ppm.

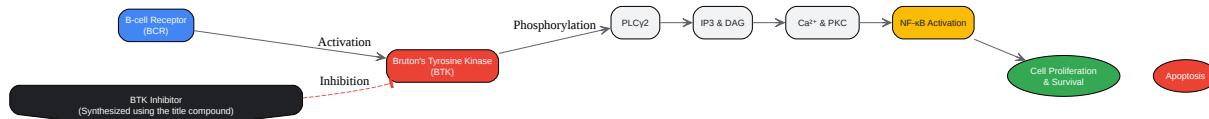

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The primary amine of this intermediate can be used to form a key linkage to a heterocyclic core, while the Boc-protected nitrogen of the morpholine ring can be deprotected and further functionalized.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, this morpholine derivative can be utilized to introduce the solubilizing and pharmacokinetically favorable morpholine moiety. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

Synthetic Workflow for a Generic BTK Inhibitor

The following diagram illustrates a generalized synthetic workflow for incorporating **tert-butyl 2-(aminomethyl)morpholine-4-carboxylate** into a kinase inhibitor scaffold.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a generic kinase inhibitor.

Signaling Pathway Involvement

The synthesized kinase inhibitors, such as BTK inhibitors, act by blocking the signaling cascade downstream of the B-cell receptor, ultimately leading to apoptosis of the cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | C10H20N2O3 | CID 19081094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116772#tert-butyl-2-aminomethyl-morpholine-4-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com